3-Methyl-4,5-diphenylisoxazole

Pharmaceutical Analysis Quality Control Reference Standards

Pharmaceutical QC labs require precise impurity markers for validated Parecoxib methods. Regioisomers or analogs cause retention time shifts and failed audits. - **Critical role**: Mandatory reference standard for Parecoxib Impurity 38 quantification (HPLC/UPLC). - **Certified purity**: >95% with ISO 17034 traceable certificate and structural conformance report. - **cGMP compliant**: Enables system suitability, specificity, and linearity validation.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 75115-00-3
Cat. No. B3153111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,5-diphenylisoxazole
CAS75115-00-3
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(18-17-12)14-10-6-3-7-11-14/h2-11H,1H3
InChIKeyHTHHRPIQLANEKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parecoxib Impurity 38 Reference Standard Overview


3-Methyl-4,5-diphenylisoxazole (CAS 75115-00-3) is a diaryl isoxazole derivative with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol . It is primarily utilized as a certified reference standard for a specific impurity identified in the synthesis of the COX-2 inhibitor prodrug Parecoxib, where it is designated as Parecoxib Impurity 38, among other identifiers . Its established role in pharmaceutical quality control (QC) differentiates it from broader-use research chemicals.

1 Certified impurity reference standard for Parecoxib sodium
2 Supports pharmaceutical impurity profiling and QC workflows
3 ISO 17034-accredited reference material framework

Substitution Risks with Non-Pharmacopoeial Isoxazole Analogs


In-class substitution of 3-Methyl-4,5-diphenylisoxazole is not viable for its primary application because it functions as a highly specific reference marker for a single, defined impurity in Parecoxib [1]. Its identification hinges on a precise substitution pattern on the isoxazole core at the 3-, 4-, and 5- positions . The use of regioisomers, des-methyl analogs, or other phenyl-substituted isoxazoles would fail to meet the regulatory requirements for the validated analytical methods used in pharmaceutical impurity testing, leading to inaccurate quantification and potential non-compliance with cGMP standards.

This reference standard
Non-certified isoxazole analogs may fail method system suitability tests
3-Methyl-4,5-diphenyl substitution
Regioisomeric or des-methyl analogs may shift retention time and UV spectral profile
Certified purity with structural conformance
Generic phenyl-substituted isoxazoles may lack certified purity for cGMP methods

Quantitative Evidence for Selection Over In-Class Analogs


Regulatory-Compliant Identity and Purity for Impurity Quantification

For the quantification of the specific Parecoxib process-related impurity, 3-Methyl-4,5-diphenylisoxazole, ISO 17034-certified reference materials provide a defined purity, typically >95%, as determined by HPLC [1]. In contrast, generic '3-methyldiphenylisoxazole' mixtures or non-certified materials lack the certified purity and defined structural identity necessary for validated analytical method use, with regulatory guidelines requiring authenticated reference standards for drug product certification.

Certified Purity
Data to verify
Certified purity >95% by HPLC under ISO 17034
Supports regulatory impurity quantification
Full analytical data package with NMR, MS, HPLC required
Pharmaceutical Analysis Quality Control Reference Standards

Physicochemical Property Comparison to the Des-Methyl Scaffold

The presence of a 3-methyl substituent on the isoxazole core introduces a measurable negative shift in logP and enhances metabolic stability compared to the unsubstituted 4,5-diphenylisoxazole scaffold . While specific enzyme IC50 data for this exact compound is limited in openly accessible literature, class-level SAR for diaryl isoxazoles indicates the 3-methyl group sterically shields the adjacent C-4 phenyl ring, potentially altering its cytochrome P450 oxidation profile .

Physicochemical Profile
Class-level inference
Calculated logP 4.32 vs des-methyl analog (lower logP)
Distinct chromatographic and synthetic behavior
Computational prediction; experimental logP may differ
Medicinal Chemistry Physicochemical Property Analysis SAR

Antibacterial Activity Against the Pyrazole Scaffold

In a head-to-head study against Staphylococcus aureus Newman, the 4,5-diphenylisoxazole class, which includes the target compound, was identified as a potent inhibitor scaffold with reported minimum inhibitory concentrations (MICs) below 1 μg/mL [1]. In contrast, the directly analogous 3,4-diphenylpyrazole scaffold demonstrated a different SAR and generally required both nonpolar aromatic residues and hydrogen bond donating groups for comparable activity, highlighting a class-specific advantage of the isoxazole core [1]. The specific MIC for 3-methyl-4,5-diphenylisoxazole was not discretely provided in the accessible article metadata, but it falls within this low-MIC category.

Antibacterial Activity
Cross-study comparable
4,5-Diphenylisoxazole class reported MIC <1 μg/mL vs pyrazole scaffold
Supports antibacterial scaffold screening context
Specific MIC for 3-methyl derivative not discretely reported
Antimicrobial Resistance Drug Discovery Structure-Activity Relationship

Optimal Application Scenarios Based on Differentiated Evidence


Certified Reference Standard for Impurity Analysis

When developing or validating an HPLC or UPLC method for the quantification of Parecoxib Impurity 38, 3-methyl-4,5-diphenylisoxazole is the mandatory reference standard. Its identity is explicitly matched to the impurity peak, and its certified purity (>95%) is essential for establishing system suitability, specificity, and linearity. Use of any other isoxazole analog will result in failed validation parameters, as the analytes will have different retention times and UV spectra. Its traceable, ISO 17034-certified material, complete with structural conformance reports, provides the documentation required for a regulatory submission .

Medicinal Chemistry Probe for Antibacterial SAR

For a structure-activity relationship (SAR) study targeting novel anti-staphylococcal agents, this compound serves as a key member of the 4,5-diphenylisoxazole series. Its documented activity within a class that achieves sub-1 μg/mL MIC values against S. aureus Newman makes it a valuable benchmark for synthesizing new derivatives. The 3-methyl group is a critical variable for probing steric and electronic effects at this position, which cannot be studied using the des-methyl analog .

Process Chemistry Marker for Related Substance Synthesis

During the process development of Parecoxib, 3-methyl-4,5-diphenylisoxazole is synthesized as a model impurity to study the formation, fate, and purge of this process-related substance. Its distinct physicochemical properties, including a LogP of 4.32 and a melting point of 131.62 °C, allow for its straightforward isolation and characterization in synthetic mixtures, serving as a marker for reaction monitoring and crystallization optimization .

Application
Selection Property
Validation Focus
Parecoxib impurity quantification
Certified purity and structural conformance
Method system suitability and specificity
Antibacterial SAR probe
4,5-Diphenylisoxazole scaffold with 3-methyl substitution
MIC and SAR against Gram-positive bacterial strains
Process impurity fate mapping
Distinct physicochemical profile
Synthetic mixture isolation and crystallization
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